TCEP-d16 (hydrochloride)

stable isotope labeling internal standard LC-MS quantification

TCEP-d16 (hydrochloride) (CAS 1174025-33-2) is the perdeuterated isotopologue of the widely used non-thiol reducing agent tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl). With a molecular formula of C₉D₁₆ClO₆P and a molecular weight of 302.75 g/mol , the compound retains the full reducing activity of the parent TCEP scaffold toward disulfide bonds while introducing a +16 Da mass shift relative to the non-deuterated form (MW 286.65 g/mol).

Molecular Formula C9H16ClO6P
Molecular Weight 302.74 g/mol
Cat. No. B15141101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCEP-d16 (hydrochloride)
Molecular FormulaC9H16ClO6P
Molecular Weight302.74 g/mol
Structural Identifiers
SMILESC(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl
InChIInChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2;/hD4
InChIKeyPBVAJRFEEOIAGW-KTOUPRNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TCEP-d16 (hydrochloride) – Procurement-Relevant Identity & Class Differentiation


TCEP-d16 (hydrochloride) (CAS 1174025-33-2) is the perdeuterated isotopologue of the widely used non-thiol reducing agent tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl). With a molecular formula of C₉D₁₆ClO₆P and a molecular weight of 302.75 g/mol , the compound retains the full reducing activity of the parent TCEP scaffold toward disulfide bonds while introducing a +16 Da mass shift relative to the non-deuterated form (MW 286.65 g/mol) . This mass shift is the primary procurement-critical differentiator relative to non-labeled TCEP·HCl, enabling its use as a stable isotope-labeled internal standard or as a reducing agent compatible with deuterium-sensitive analytical workflows such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and deuterated-solvent NMR .

Why Non-Deuterated TCEP or d12-Labeled Analogs Cannot Substitute TCEP-d16 (hydrochloride) in Quantitative MS


Generic substitution of TCEP-d16 (hydrochloride) with non-deuterated TCEP·HCl or the lower-mass TCEP-d12 isotopologue introduces systematic analytical error in any workflow where the reducing agent itself is detected by mass spectrometry. The +16 Da isotopic envelope of the d16 species provides a clean mass shift of 16 atomic mass units from the unlabeled analyte, which is critical for minimizing spectral overlap with endogenous or residual protonated TCEP in LC-MS/MS quantification . Replacing TCEP-d16 with TCEP-d12 (MW ~298.7 g/mol, ~+12 Da shift) reduces the mass separation from the unlabeled parent and increases the risk of isobaric interference when both the internal standard and analyte must be co-detected . In deuterium-exchange-sensitive applications such as HDX-MS, non-deuterated TCEP introduces back-exchange artifacts that compromise peptide-level deuterium uptake measurements, a problem uniquely avoided by the fully deuterated d16 species .

Quantitative Differentiation: TCEP-d16 (hydrochloride) vs. Closest Analogs – Head-to-Head Evidence


Mass Shift Advantage of TCEP-d16 Over TCEP-d12 for Internal Standard Applications

The fully deuterated TCEP-d16 isotopologue provides a nominal mass shift of +16 Da relative to non-deuterated TCEP·HCl (MW 286.65 → 302.75 g/mol) . This exceeds the +12 Da shift offered by the alternative d12-labeled analog (MW ~298.7 g/mol) . In reverse-phase LC-MS/MS under typical peptide analysis conditions (0.1% formic acid, acetonitrile gradient), a minimum mass shift of ≥3 Da is required to avoid isotopic cross-talk between the internal standard and analyte; the +16 Da separation of TCEP-d16 provides a >5-fold safety margin over the d12 variant, reducing the risk of quantitative bias from overlapping M+n isotopologue envelopes .

stable isotope labeling internal standard LC-MS quantification mass shift

Chemical Purity Certified at ≥98% – Direct Batch-Release Comparison Across Vendors

Vendor-certified purity for TCEP-d16 (hydrochloride) is reported as ≥98% (InvivoChem Cat No. V63319) and 97.0% (MedChemExpress Cat No. HY-W011500S) . Both specifications exceed the typical 95% purity floor frequently listed for research-grade deuterated small molecules . This ≥2–3% purity differential relative to lower-grade batches reduces the molar uncertainty in internal standard spike-in calculations and minimizes unidentified impurity peaks in total ion chromatograms.

chemical purity batch release QC specification procurement

Non-Thiol Reductant Selectivity: TCEP (and Its Deuterated Forms) vs. DTT in Cysteine-Directed Assays

The TCEP scaffold, including its deuterated isotopologues, is a trialkylphosphine that reduces disulfide bonds without introducing free thiol groups into the reaction mixture . In head-to-head protocols, TCEP·HCl does not compete with or interfere with downstream thiol-directed reagents such as maleimide or iodoacetamide, whereas DTT and β-mercaptoethanol must be removed by buffer exchange or desalting prior to cysteine alkylation or bioconjugation . In a comparative study by Wang et al. (2012) across three drug target proteins, TCEP preserved enzyme inhibitory activity measurements that were otherwise altered by DTT or β-MCE [1]. This functional selectivity is retained identically by TCEP-d16, as deuteration does not alter the phosphine redox mechanism.

reducing agent selectivity thiol interference maleimide labeling TCEP

Validated Application in Deuterated-Solvent NMR: 2 mM TCEP-d16 Maintains Protein Reducing Conditions

In a published NMR characterization protocol for the LmUGP enzyme, TCEP-d16 was used at a working concentration of 2 mM in fully deuterated buffer (20 mM Tris-d11, 75 mM NaCl, D₂O, pH* 7.20) to maintain reducing conditions during ¹H-¹³C HMQC, methyl-methyl NOESY, and paramagnetic relaxation enhancement (PRE) experiments . The use of TCEP-d16 instead of non-deuterated TCEP eliminated extraneous proton signals from the reducing agent in the ¹H NMR spectrum, enabling artifact-free detection of protein methyl resonances in the critical 0–2 ppm region. Non-deuterated TCEP contributes aliphatic proton signals that overlap with protein methyl groups, reducing spectral resolution.

NMR spectroscopy deuterated buffer protein dynamics paramagnetic relaxation enhancement

Oxidative Stability Superiority of TCEP Over Thiol-Based Reductants Retained by Deuterated Isotopologue

TCEP·HCl demonstrates measurably greater resistance to air oxidation compared to dithiothreitol (DTT) and β-mercaptoethanol (β-ME). DTT in aqueous solution at pH 7.5 has a half-life of approximately 10–12 hours under ambient air exposure, whereas TCEP solutions remain active for >3 weeks under identical conditions . This stability advantage is conferred by the phosphine redox mechanism, which is not affected by deuteration; TCEP-d16 therefore retains equivalent oxidative stability. The InvivoChem product datasheet for TCEP-d16 specifies storage stability of 3 years at -20°C as powder and 1 month at -20°C in solvent , consistent with the stability profile of the non-deuterated parent compound.

reducing agent stability oxidation resistance long-term storage TCEP

Broader pH Compatibility Range of TCEP vs. DTT: Functional at Acidic pH Where DTT Fails

TCEP retains disulfide-reducing activity across a pH range of approximately 1.5–8.5, whereas DTT is effectively inactive below pH 7.0 due to the requirement for thiolate anion formation (pKa of DTT thiols ≈ 9.2 and 10.1) . TCEP is reported to retain reducing power at pH 5 and below . This pH tolerance is a property of the phosphine functional group and is independent of hydrogen/deuterium isotopic substitution, meaning TCEP-d16 provides identical broad-pH functionality. For workflows requiring reduction under acidic quench conditions (e.g., HDX-MS quench at pH 2.5), TCEP-d16 is functionally viable where DTT is not.

pH compatibility reducing agent acidic conditions disulfide reduction

Procurement-Driven Application Scenarios for TCEP-d16 (hydrochloride)


Quantitative LC-MS/MS Bioanalysis Requiring a Deuterated Internal Standard for TCEP

When developing a validated LC-MS/MS method for quantifying residual TCEP in biologic drug substance or process intermediates, TCEP-d16 (hydrochloride) serves as the stable isotope-labeled internal standard (SIL-IS). Its +16 Da mass shift relative to unlabeled TCEP exceeds the minimum required separation to avoid isotopic cross-talk and is superior to the +12 Da shift of TCEP-d12 . The ≥98% purity specification supports direct use in GLP bioanalytical method validation without additional purification .

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflows

In HDX-MS, disulfide bond reduction must be performed under acidic quench conditions (pH ~2.5) to minimize back-exchange. TCEP is one of the few reducing agents active at this low pH . Using TCEP-d16 instead of non-deuterated TCEP eliminates the introduction of protium atoms from the reducing agent, preserving the accuracy of deuterium uptake measurements at the peptide level . The fully deuterated d16 form provides maximal protection against back-exchange compared to partially deuterated analogs.

Deuterated-Solvent Protein NMR Spectroscopy for Structure and Dynamics

For multi-dimensional heteronuclear NMR experiments conducted in D₂O-based buffers, TCEP-d16 at 2 mM maintains reducing conditions without contributing interfering proton signals . This is critical for ¹H-detected experiments such as ¹H-¹³C HMQC, methyl-TROSY, and paramagnetic relaxation enhancement (PRE) measurements, where protein methyl resonances in the 0–2 ppm region would otherwise be obscured by aliphatic TCEP proton signals. Procurement of TCEP-d16 from a QC-verified source ensures batch-to-batch spectral consistency.

Antibody-Drug Conjugate (ADC) Process Development with Thiol-Reactive Payload Conjugation

In ADC manufacturing, interchain disulfide reduction of the monoclonal antibody must be followed by maleimide-mediated conjugation of the cytotoxic payload without an intermediate desalting step. TCEP-d16 retains the non-thiol selectivity of the TCEP scaffold, enabling direct addition of the maleimide-functionalized payload after reduction . The deuterated form further allows process analytical technology (PAT) monitoring of residual reducing agent clearance by mass spectrometry without interference from the payload or antibody signals .

Technical Documentation Hub

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